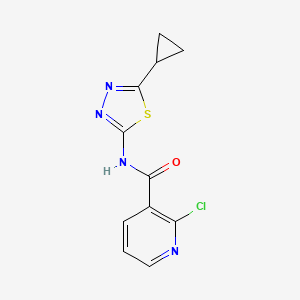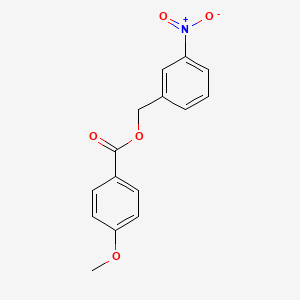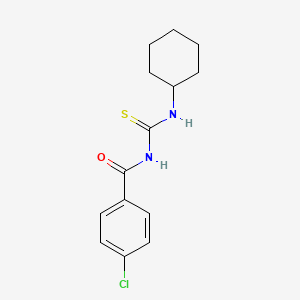
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring in this compound allows it to interact strongly with biological targets, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or other suitable precursors in the presence of a base such as triethylamine . The reaction conditions often include refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization or chromatography to isolate the desired product . Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thiadiazole ring allows the compound to cross cellular membranes and bind to these targets, potentially inhibiting their activity or modulating their function . This interaction can disrupt various biological processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide include other thiadiazole derivatives, such as:
- 1,2,3-thiadiazole
- 1,2,4-thiadiazole
- 1,2,5-thiadiazole
- 1,3,4-thiadiazole
These compounds share the thiadiazole ring structure but differ in the position of the nitrogen and sulfur atoms. The unique substitution pattern in this compound, including the presence of the cyclopropyl group and the pyridine ring, distinguishes it from other thiadiazole derivatives and contributes to its specific biological activities .
Properties
IUPAC Name |
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4OS/c12-8-7(2-1-5-13-8)9(17)14-11-16-15-10(18-11)6-3-4-6/h1-2,5-6H,3-4H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZVAAKQVEJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)



![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)




![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylprop-2-enamide](/img/structure/B5800818.png)


![N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)
